molecular formula C15H11NO B8440752 1-(Benzo[h]quinolin-2-yl)ethanone

1-(Benzo[h]quinolin-2-yl)ethanone

Cat. No.: B8440752
M. Wt: 221.25 g/mol
InChI Key: SVIQVEDJUURGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[h]quinolin-2-yl)ethanone is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-benzo[h]quinolin-2-ylethanone

InChI

InChI=1S/C15H11NO/c1-10(17)14-9-8-12-7-6-11-4-2-3-5-13(11)15(12)16-14/h2-9H,1H3

InChI Key

SVIQVEDJUURGFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC3=CC=CC=C32)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromobenzo[h]quinoline (1.52 g, 5.89 mmol) in THF (36 ml) was cooled to −78° C. After 10 minutes a solution of 2.5 M n-butyllithium in n-hexane (2.47 ml, 6.18 mmol) was added. The resulting dark red solution was again stirred at −78° C. for 1 hour after which N,N-dimethylacetamide (0.60 ml, 6.45 mmol) was added drop-wise. The solution was stirred for 1 h at −78° C. and allowed to warm slowly to ambient temperature. A solution of 1 M HCl (7.4 ml, 7.4 mmol) was then added to the organic phase was separated and the aqueous phase was extracted with Et2O (2×15 ml). The organic phases were combined, dried over anhydrous Na2SO4 and the solvent evaporated under reduced pressure. The residue was purified by flash chromatography (petroleum ether/acetate=95/5) to give 1.00 g (77% yield) of 1-(benzo[h]quinolin-2-yl)ethanone in the form of a yellow solid: mp 113-115° C.
Name
2-bromobenzo[h]quinoline
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.47 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Four

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